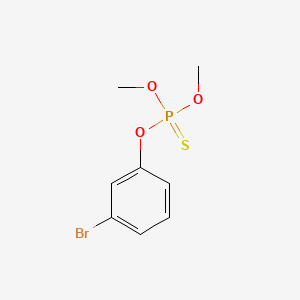
Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester is an organophosphorus compound with the molecular formula C8H10BrO3PS. It is known for its use in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester can be synthesized through the reaction of 3-bromophenol with dimethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process ensures high yield and purity by controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into phosphorothioates.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphorothioates.
Substitution: Various substituted phosphorothioic acid esters.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Utilized in the manufacture of pesticides and other agrochemicals due to its effectiveness in pest control.
Mecanismo De Acción
The mechanism of action of Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to its effectiveness in applications like pest control.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorothioic acid, O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- Phosphorothioic acid, O,O-dimethyl O-(3-methyl-4-(methylsulfonyl)phenyl) ester
Uniqueness
Phosphorothioic acid, O-(3-bromophenyl) O,O-dimethyl ester is unique due to its specific bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it particularly valuable in specialized applications such as targeted enzyme inhibition and specific agrochemical formulations.
Propiedades
Número CAS |
13194-55-3 |
|---|---|
Fórmula molecular |
C8H10BrO3PS |
Peso molecular |
297.11 g/mol |
Nombre IUPAC |
(3-bromophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10BrO3PS/c1-10-13(14,11-2)12-8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
Clave InChI |
CXJBMDJOGNFUFK-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(OC)OC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















